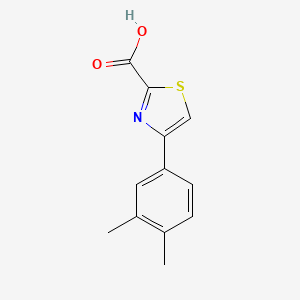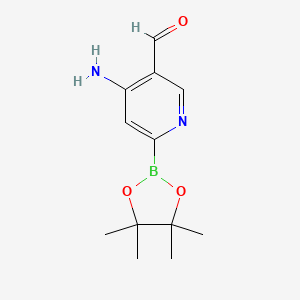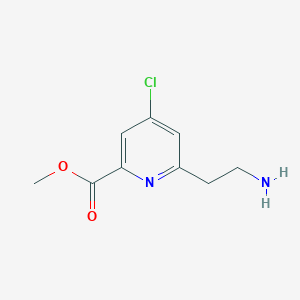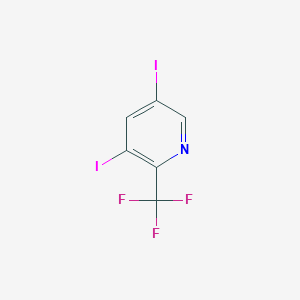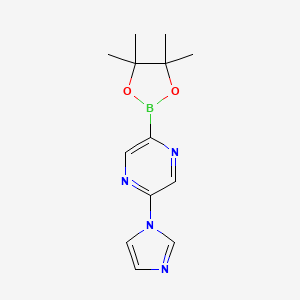
2-(1H-Imidazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester is an organoboron compound that has gained significant attention in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of an imidazole ring attached to a pyrazine ring, with a boronic acid pinacol ester moiety. The unique structure of this compound makes it a valuable building block in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester typically involves the formation of the boronic ester through the reaction of the corresponding boronic acid with pinacol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction conditions are generally mild, and the product can be purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of 5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography, is also common in industrial settings to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Imidazole and Pyrazine Derivatives: Formed through substitution reactions .
Scientific Research Applications
5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. The boronic ester moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The imidazole and pyrazine rings can also interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1-Isobutylpyrazole-4-boronic acid pinacol ester: Similar in structure but with different substituents on the pyrazole ring.
Isopropenylboronic acid pinacol ester: Contains a different boronic ester moiety but shares similar reactivity in Suzuki–Miyaura coupling.
Phenylboronic acid pinacol ester: A simpler boronic ester used in similar coupling reactions.
Uniqueness
5-(Imidazol-1-yl)pyrazine-2-boronic acid pinacol ester is unique due to the presence of both imidazole and pyrazine rings, which provide additional sites for functionalization and interaction with biological targets. This makes it a versatile and valuable compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C13H17BN4O2 |
|---|---|
Molecular Weight |
272.11 g/mol |
IUPAC Name |
2-imidazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-7-17-11(8-16-10)18-6-5-15-9-18/h5-9H,1-4H3 |
InChI Key |
VWIDGQKTERDQOK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



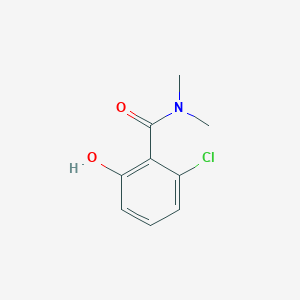



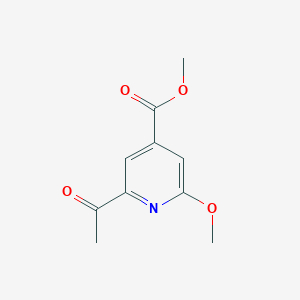

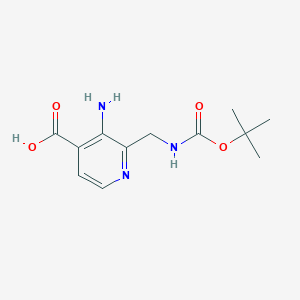
![Tert-butyl 4-chloro-2-(trifluoromethyl)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14853330.png)
